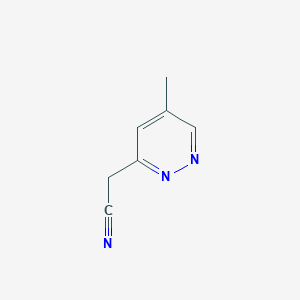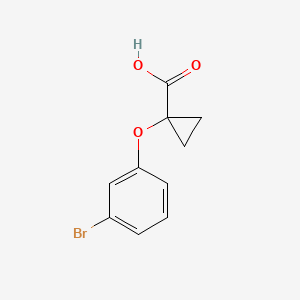
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- is a chemical compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol It is a derivative of cyclopropanecarboxylic acid, where a bromophenoxy group is attached to the cyclopropane ring
Méthodes De Préparation
The synthesis of cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- typically involves the reaction of cyclopropanecarboxylic acid with 3-bromophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.
Mécanisme D'action
The mechanism of action of cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Similar in structure but with the bromine atom in the para position, which can affect its reactivity and binding properties.
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid: Contains methoxy groups instead of bromine, leading to different chemical and biological properties.
1-(2-Fluorophenyl)cyclopropanecarboxylic acid: The presence of a fluorine atom instead of bromine can alter the compound’s electronic properties and reactivity.
Propriétés
Numéro CAS |
1399654-00-2 |
|---|---|
Formule moléculaire |
C10H9BrO3 |
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
1-(3-bromophenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-7-2-1-3-8(6-7)14-10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |
Clé InChI |
MQKAVDFGJCZVBF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)O)OC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


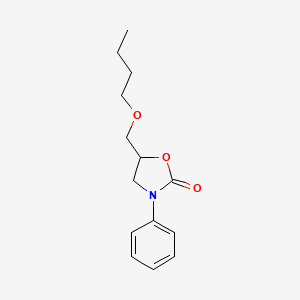
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)

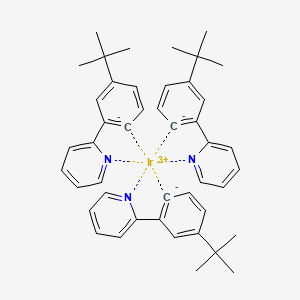
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)

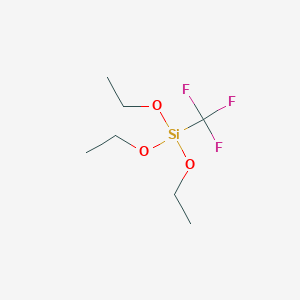
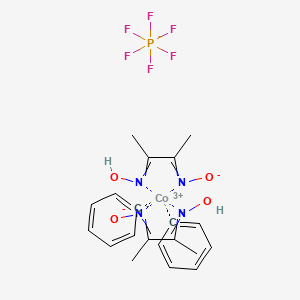
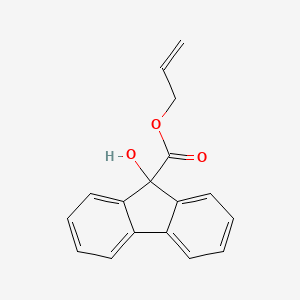
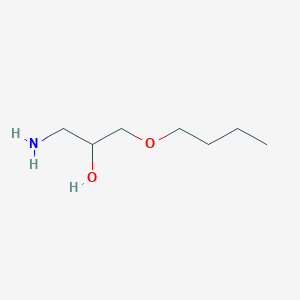

![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
